N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester involves the reaction of L-cystine with acetic anhydride to form N,N’-Diacetyl-L-cystine, followed by esterification with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the desired product yield and purity . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions for higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester involves its ability to form and break disulfide bonds. This property is crucial in protein folding and stability, as disulfide bonds help maintain the three-dimensional structure of proteins . The compound’s molecular targets include thiol groups in proteins, and the pathways involved are those related to redox reactions and protein folding .
Comparison with Similar Compounds
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester can be compared with similar compounds such as:
N,N’-Diacetyl-L-cystine: This compound lacks the ester groups and is less hydrophobic.
L-cystine: The parent compound, which does not have the acetyl or ester groups, making it more reactive.
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6: A deuterated analog used in isotope labeling studies.
The uniqueness of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester lies in its ester groups, which provide additional stability and hydrophobicity, making it suitable for specific research applications .
Properties
Molecular Formula |
C18H32N2O6S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
tert-butyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1 |
InChI Key |
CJMDURFWZHENFZ-KBPBESRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.